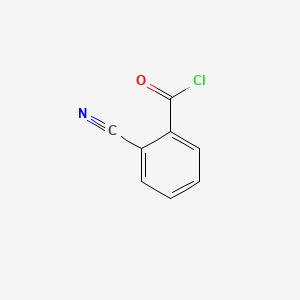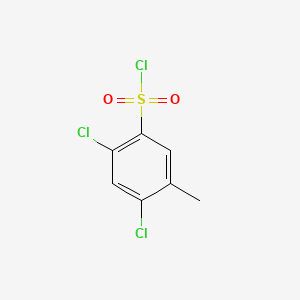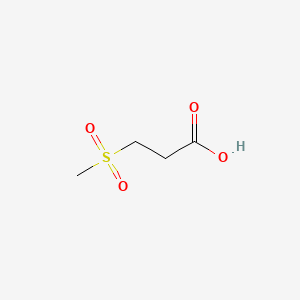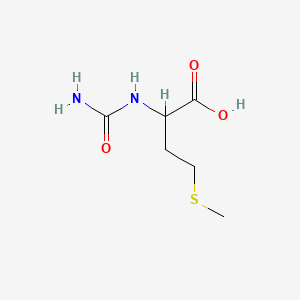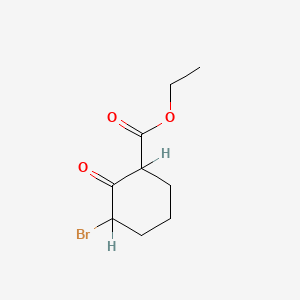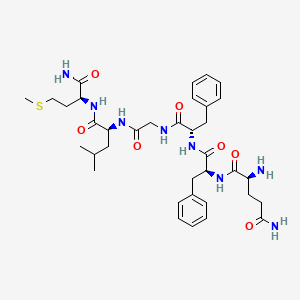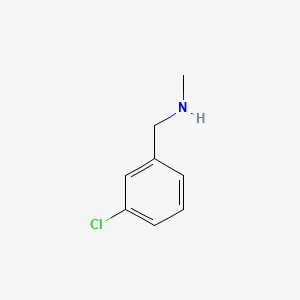
Tri-n-nonilamina
Descripción general
Descripción
Trinonylamine, also known as tri-n-nonylamine, is an organic compound with the molecular formula C₂₇H₅₇N and a molecular weight of 395.7482 g/mol . It is a colorless to light yellow liquid with a characteristic amine odor. This compound belongs to the class of aliphatic amines and is known for its high boiling point of 270°C at 1 mmHg .
Aplicaciones Científicas De Investigación
Trinonylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst and intermediate in organic synthesis.
Biology: Trinonylamine is used in the study of biological membranes and as a reagent in biochemical assays.
Industry: Trinonylamine is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trinonylamine is typically synthesized through the reaction of nonyl aldehyde with ammonia or primary amines under controlled conditions. The reaction involves the formation of an imine intermediate, which is subsequently reduced to form the desired amine. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon or nickel, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, trinonylamine is produced using similar synthetic routes but on a larger scale. The process involves the continuous feeding of nonyl aldehyde and ammonia into a reactor, where the reaction takes place under elevated temperatures and pressures. The product is then purified through distillation to obtain high-purity trinonylamine .
Análisis De Reacciones Químicas
Types of Reactions: Trinonylamine undergoes various chemical reactions, including:
Oxidation: Trinonylamine can be oxidized to form corresponding nitro compounds or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Trinonylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Mecanismo De Acción
The mechanism of action of trinonylamine involves its interaction with various molecular targets and pathways. As an amine, it can form hydrogen bonds and interact with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other cellular components. The exact molecular targets and pathways involved depend on the specific application and context in which trinonylamine is used .
Comparación Con Compuestos Similares
Triethylamine: A smaller aliphatic amine with similar basicity but lower molecular weight.
Tripropylamine: Another aliphatic amine with a similar structure but shorter alkyl chains.
Trihexylamine: An aliphatic amine with intermediate chain length between triethylamine and trinonylamine.
Uniqueness of Trinonylamine: Trinonylamine is unique due to its long alkyl chains, which impart distinct physical and chemical properties. Its high boiling point and hydrophobic nature make it suitable for applications where other amines may not be effective. Additionally, its ability to form stable complexes with various substrates enhances its utility in catalysis and industrial processes .
Propiedades
IUPAC Name |
N,N-di(nonyl)nonan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57N/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJAONQEOXOVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN(CCCCCCCCC)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880447 | |
| Record name | N,N-Dinonyl-1-nonanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to pale yellow liquid; [TCI MSDS] | |
| Record name | Trinonylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2044-22-6 | |
| Record name | N,N-Dinonyl-1-nonanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trinonylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dinonyl-1-nonanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trinonylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trinonylamine function as an extractant in separating metal ions?
A1: Trinonylamine acts as a liquid anion exchanger, effectively extracting anionic metal complexes from aqueous solutions. For instance, it extracts the [tetrachloropalladate(II)] anion ([PdCl4]2-) from hydrochloric acid solutions []. This extraction process often involves the formation of ion pairs between the protonated trinonylamine cation and the anionic metal complex. The efficiency and selectivity of this extraction depend on factors such as the nature of the metal ion, the concentration of the acid, and the solvent used.
Q2: Can trinonylamine be used to separate similar metals like gold, platinum, and palladium?
A2: Yes, trinonylamine plays a crucial role in separating these precious metals. One method utilizes alpha-furildioxime to extract palladium first []. Subsequently, a trinonylamine-xylene mixture is employed to extract platinum, which is then separated from the organic phase using sodium hydroxide. This selective extraction and separation are crucial for the individual analysis and recovery of these valuable metals.
Q3: Beyond metal extraction, are there other applications for trinonylamine?
A4: Trinonylamine is also used in the study of hydrogen fluoride solutions []. While the specific details of this research are not provided in the abstract, it highlights the diverse applicability of trinonylamine in chemical research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


